molecular formula C16H17ClO3 B5175678 1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene

1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B5175678
M. Wt: 292.75 g/mol
InChI Key: GMXANYQEMVQKOL-UHFFFAOYSA-N
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Description

1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H17ClO3 It is a derivative of benzene, featuring a chloro group and a propoxy chain substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxyphenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-[3-(2-hydroxyphenoxy)propoxy]benzene
  • 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
  • 1-chloro-2-[3-(2-methylphenoxy)propoxy]benzene

Uniqueness

1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.

Properties

IUPAC Name

1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-18-15-9-4-5-10-16(15)20-12-6-11-19-14-8-3-2-7-13(14)17/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXANYQEMVQKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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